molecular formula C18H23N5O2 B2417435 4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1797223-64-3

4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2417435
CAS No.: 1797223-64-3
M. Wt: 341.415
InChI Key: VJBWEJMIBKJYRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-methoxy-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Characterization and Preparation Techniques

Preparation and Characterization of Crystalline Forms

Research on related compounds, such as 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, highlights the significance of characterizing different crystalline forms. Two polymorphs were prepared and characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. These methods are crucial for understanding the stability and physical properties of compounds, which are essential for their practical applications in drug formulation and development (Yanagi et al., 2000).

Synthesis and Neuroleptic Activity

Synthesis and Biological Activity

The synthesis and evaluation of neuroleptic activity of benzamides, including structures similar to the compound , have been explored. For instance, compounds designed as potential neuroleptics were evaluated for their inhibitory effects on stereotyped behavior in rats, showing a correlation between structure and activity. This research demonstrates the potential for designing compounds with specific biological activities based on their chemical structure (Iwanami et al., 1981).

High-Yield Synthesis for Radiopharmaceuticals

High-Yield Synthesis

Another related compound, (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, was synthesized via a simple and high-yield method starting from 2,6-dimethoxybenzoic acid. This synthesis is significant for the preparation of radiopharmaceuticals, demonstrating the compound's potential in medical imaging and diagnostics (Bobeldijk et al., 1990).

Antimicrobial and Antitumor Activities

Synthesis and Antimicrobial Activity

Studies on the synthesis of new pyridine derivatives, including those related to the compound , have shown remarkable antimicrobial and analgesic agents. These compounds were synthesized and screened for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential applications of similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Evaluation

The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives have been explored, with compounds showing moderate to good activity against various human cancer cell lines. This research underscores the potential of similar compounds in cancer therapy, providing a basis for further investigation into their anticancer properties (Mohan et al., 2021).

Properties

IUPAC Name

4-methoxy-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-16-6-4-14(5-7-16)18(24)20-9-8-19-17-12-15(13-21-22-17)23-10-2-3-11-23/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWEJMIBKJYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC2=NN=CC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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